Methyl 4-guanidino-2-methoxybenzoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-guanidino-2-methoxybenzoate hydrochloride typically involves the reaction of 4-guanidino-2-methoxybenzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, followed by purification steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-guanidino-2-methoxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Methyl 4-guanidino-2-methoxybenzoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 4-guanidino-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-4-methoxybenzoate: Similar in structure but lacks the guanidino group.
4-Guanidino-2-methoxybenzoic Acid: Similar but differs in the ester group, which is replaced by a carboxylic acid group.
Uniqueness
Methyl 4-guanidino-2-methoxybenzoate hydrochloride is unique due to the presence of both the guanidino and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds lacking these functional groups .
Biological Activity
Methyl 4-guanidino-2-methoxybenzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and its ability to modulate cellular processes. This article compiles data on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a methoxy group and a guanidine moiety, which are critical for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets, such as tubulin.
The primary mechanism of action for this compound involves the inhibition of tubulin polymerization. Tubulin is a key protein in the formation of microtubules, which are essential for various cellular functions including mitosis. Compounds that disrupt tubulin dynamics can lead to cell cycle arrest and apoptosis in cancer cells.
Table 1: Summary of Biological Activity
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has been reported to induce apoptosis by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase.
Case Study: Anticancer Efficacy
A study evaluated the efficacy of this compound in human prostate (PC-3) and melanoma (A375) xenograft models. The results indicated that treatment with this compound resulted in significant tumor growth inhibition, with tumor volume reduction percentages ranging from 30% to 50% compared to control groups.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the guanidine and methoxy groups can significantly affect the biological activity of this compound. For example, variations in the substituents at the 4-position of the aromatic ring have been shown to enhance or diminish cytotoxic effects.
Table 2: SAR Findings
In Vivo Studies
In vivo experiments have corroborated the findings from in vitro studies, demonstrating that this compound effectively reduces tumor sizes without significant toxicity observed in normal tissues. Long-term studies indicated no neurotoxicity at therapeutic doses.
Properties
Molecular Formula |
C10H14ClN3O3 |
---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
methyl 4-(diaminomethylideneamino)-2-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C10H13N3O3.ClH/c1-15-8-5-6(13-10(11)12)3-4-7(8)9(14)16-2;/h3-5H,1-2H3,(H4,11,12,13);1H |
InChI Key |
CPXOBCDOVSGADW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=C(N)N)C(=O)OC.Cl |
Origin of Product |
United States |
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